molecular formula C19H21N3O4S2 B6513327 2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 941950-77-2

2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B6513327
CAS No.: 941950-77-2
M. Wt: 419.5 g/mol
InChI Key: GYKYKRFMDDQETK-UHFFFAOYSA-N
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Description

2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09734851 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

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Biochemical Analysis

Biochemical Properties

2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzothiadiazine derivatives are known to modulate KATP channels, which are involved in insulin release from pancreatic cells . The compound’s interaction with these channels can lead to significant changes in cellular metabolism and energy regulation.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its modulation of KATP channels affects insulin secretion in pancreatic cells, which can have downstream effects on glucose metabolism and energy homeostasis . Additionally, the compound’s impact on AMPA receptors suggests potential effects on neuronal signaling and plasticity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, altering their activity and leading to changes in gene expression. The compound’s ability to modulate KATP channels and AMPA receptors highlights its role in regulating ion flow and neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiadiazine derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and enhanced neuronal signaling. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its modulation of KATP channels can influence the balance between ATP and ADP, affecting cellular energy status . Additionally, the compound’s impact on AMPA receptors suggests a role in neurotransmitter metabolism and synaptic plasticity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its affinity for KATP channels and AMPA receptors may facilitate its transport to pancreatic and neuronal tissues, respectively .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization to the plasma membrane, where KATP channels and AMPA receptors are situated, is essential for its modulatory effects on ion flow and neurotransmitter release .

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-22-16-9-4-5-10-17(16)28(24,25)21-19(22)27-13-18(23)20-12-14-7-6-8-15(11-14)26-2/h4-11H,3,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKYKRFMDDQETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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